Greater Than 100-Fold Enantiomeric Differential in PAF Receptor Binding: (2R,5S)-SM-12502 vs. (2S,5R)-SM-12501
The (+)-enantiomer SM-12502 [(2R,5S)-configuration, CAS 130841-70-2] competitively antagonized [³H]-C16-PAF binding to rabbit platelet membranes with an IC₅₀ of 1.0 µM, whereas the optical isomer SM-12501 [(−)-cis, (2S,5R)-configuration] exhibited an IC₅₀ exceeding 100 µM under identical assay conditions, representing a greater than 100-fold loss of receptor affinity [1]. In functional platelet aggregation assays, SM-12502 inhibited PAF-induced aggregation of rabbit and human platelets with IC₅₀ values of 2.3 µM and 4.7 µM, respectively, while SM-12501 was essentially inactive at concentrations up to 400 µM [1]. The in vivo anti-PAF effects of SM-12501 were described as 'much weaker' across all tested models including PAF-induced death in mice and PAF-induced hemoconcentration in guinea pigs [1].
| Evidence Dimension | PAF receptor binding affinity (IC₅₀) and functional platelet aggregation inhibition |
|---|---|
| Target Compound Data | SM-12502: IC₅₀ 1.0 µM ([³H]-PAF binding); IC₅₀ 2.3 µM (rabbit platelet aggregation); IC₅₀ 4.7 µM (human platelet aggregation) |
| Comparator Or Baseline | SM-12501: IC₅₀ >100 µM ([³H]-PAF binding); no significant inhibition of platelet aggregation at ≤400 µM |
| Quantified Difference | >100-fold difference in receptor binding; >170-fold (rabbit) and >85-fold (human) difference in functional aggregation |
| Conditions | [³H]-C16-PAF competitive binding to rabbit platelet membranes; PAF-induced platelet aggregation in rabbit and human platelet-rich plasma |
Why This Matters
This confirms that the (2R,5S) absolute configuration is a non-negotiable requirement for PAF receptor antagonism; procurement of the racemate or incorrect enantiomer introduces >100-fold potency loss that cannot be compensated by dose adjustment.
- [1] Imanishi N, Murakami-Uchida M, Koike H, Natsume Y, Morooka S. Biological effects of the new platelet-activating factor receptor antagonist (+)-cis-3,5-dimethyl-2-(3-pyridyl)thiazolidin-4-one hydrochloride. Arzneimittelforschung. 1994 Mar;44(3):317-22. PMID: 8192697. View Source
